

Application Notes & Protocols for the Analytical Characterization of Ribasine

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Compound of Interest

Compound Name: *Ribasine*

Cat. No.: *B1672137*

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Introduction

Ribasine is a novel small molecule with the chemical formula $C_{20}H_{17}NO_5$. As with any new chemical entity intended for research or therapeutic development, a thorough analytical characterization is paramount. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of **Ribasine**. The following application notes are intended to guide researchers in establishing a robust analytical profile for this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of **Ribasine** is presented below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₇ NO ₅	PubChem
Molecular Weight	351.4 g/mol	PubChem[1]
Exact Mass	351.11067264 Da	PubChem[1]
IUPAC Name	(1S,12R,14S)-13-methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.0 ^{1,12} .0 ^{2,10} .0 ^{4,8} .0 ^{15,23} .0 ^{16,20}]pentacosahexaene	PubChem[1]

Structural Elucidation

The definitive structure of **Ribasine** is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the molecular structure of organic compounds.[2][3][4][5] It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of **Ribasine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Temperature: 25°C.
- ¹H NMR Acquisition:

- Pulse Program: Standard single pulse.
- Number of Scans: 16-64.
- Spectral Width: -2 to 12 ppm.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled.
 - Number of Scans: 1024-4096.
 - Spectral Width: 0 to 220 ppm.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as a reference.

Hypothetical ^1H and ^{13}C NMR Data for **Ribasine**

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)		
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85	d	1H	Ar-H
7.62	d	1H	Ar-H
7.40	t	1H	Ar-H
7.28	t	1H	Ar-H
6.95	s	1H	Ar-H
6.10	s	2H	O-CH ₂ -O
4.25	d	1H	CH
3.80	s	3H	N-CH ₃
3.20	m	2H	CH ₂
2.80	m	1H	CH

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.^{[6][7][8]} High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a 1 mg/mL solution of **Ribasine** in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Infusion:** Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

- MS Acquisition:
 - Ionization Mode: Positive ESI.
 - Mass Range: m/z 100-1000.
 - Resolution: >10,000.
 - Data Analysis: Determine the m/z of the protonated molecule $[M+H]^+$ and compare the measured exact mass to the theoretical exact mass calculated for the proposed molecular formula.

Hypothetical HRMS Data for **Ribasine**

Parameter	Value
Ionization Mode	ESI Positive
Calculated Exact Mass $[M+H]^+$ ($C_{20}H_{18}NO_5^+$)	352.1180
Measured Exact Mass $[M+H]^+$	352.1178
Mass Error (ppm)	-0.57

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocol: Purity Determination by RP-HPLC

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Ribasine** in methanol or acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
- Chromatographic Conditions:

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μ L.
- Detection: UV at 254 nm.
- Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of **Ribasine** as the percentage of the main peak area relative to the total peak area.

Hypothetical HPLC Purity Data for **Ribasine**

Peak No.	Retention Time (min)	Area (%)
1	2.5	0.2
2 (Ribasine)	12.8	99.7
3	15.1	0.1
Total	100.0	

Physicochemical Characterization

Understanding the physicochemical properties of a compound is critical for its development.

Solubility

Experimental Protocol: Kinetic Aqueous Solubility

- Prepare a 10 mM stock solution of **Ribasine** in DMSO.

- Add 1.5 μL of the stock solution to 148.5 μL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
- Shake the plate for 2 hours at room temperature.
- Filter the samples through a 0.45 μm filter plate.
- Analyze the filtrate by HPLC-UV and quantify the concentration against a standard curve.

Lipophilicity (LogP)

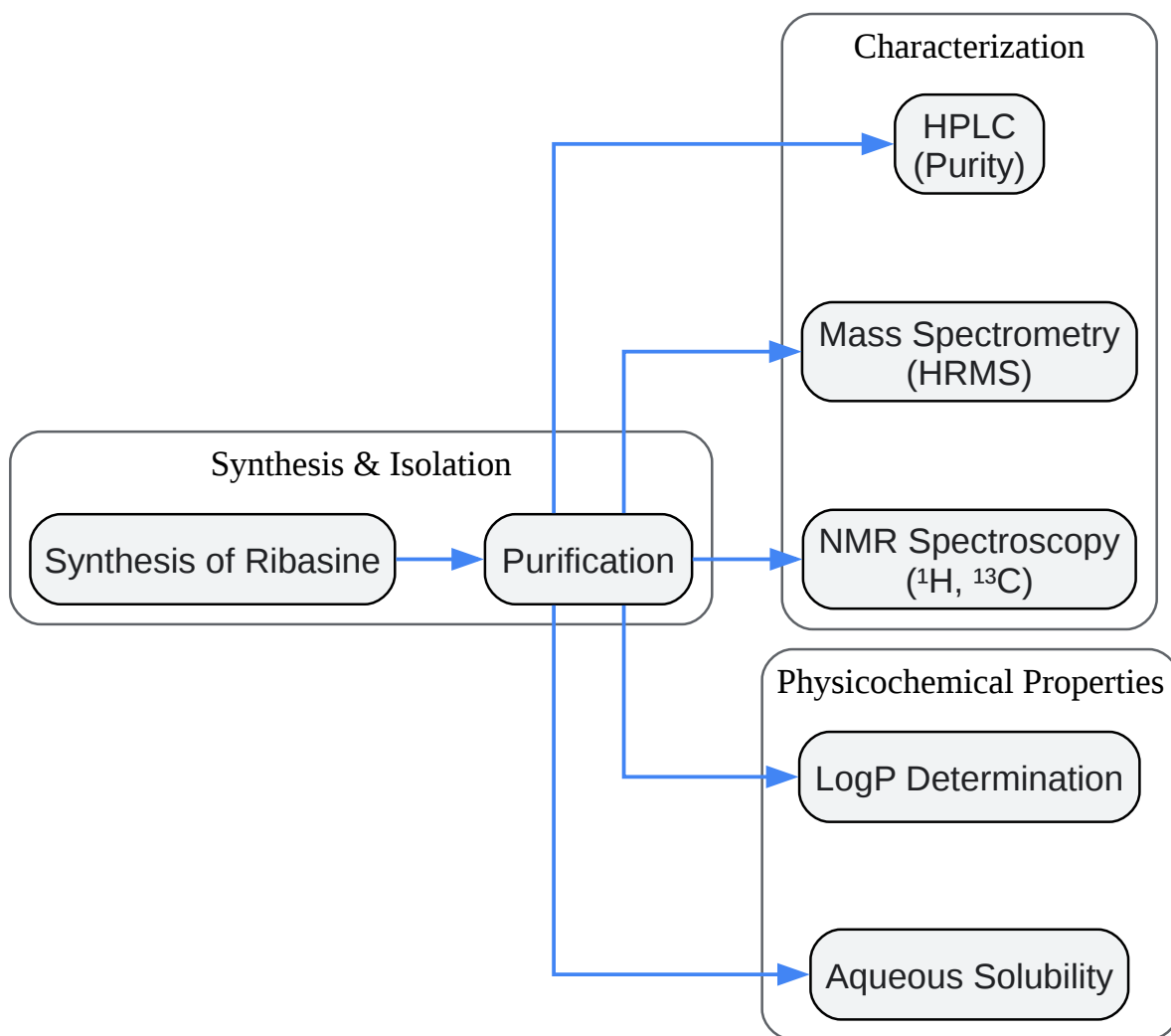
Experimental Protocol: Shake-Flask Method for LogP

- Prepare a solution of **Ribasine** in a biphasic system of n-octanol and water.
- Shake vigorously for 1 hour to allow for partitioning.
- Centrifuge to separate the two phases.
- Determine the concentration of **Ribasine** in both the n-octanol and aqueous phases by HPLC-UV.
- Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Hypothetical Physicochemical Data for **Ribasine**

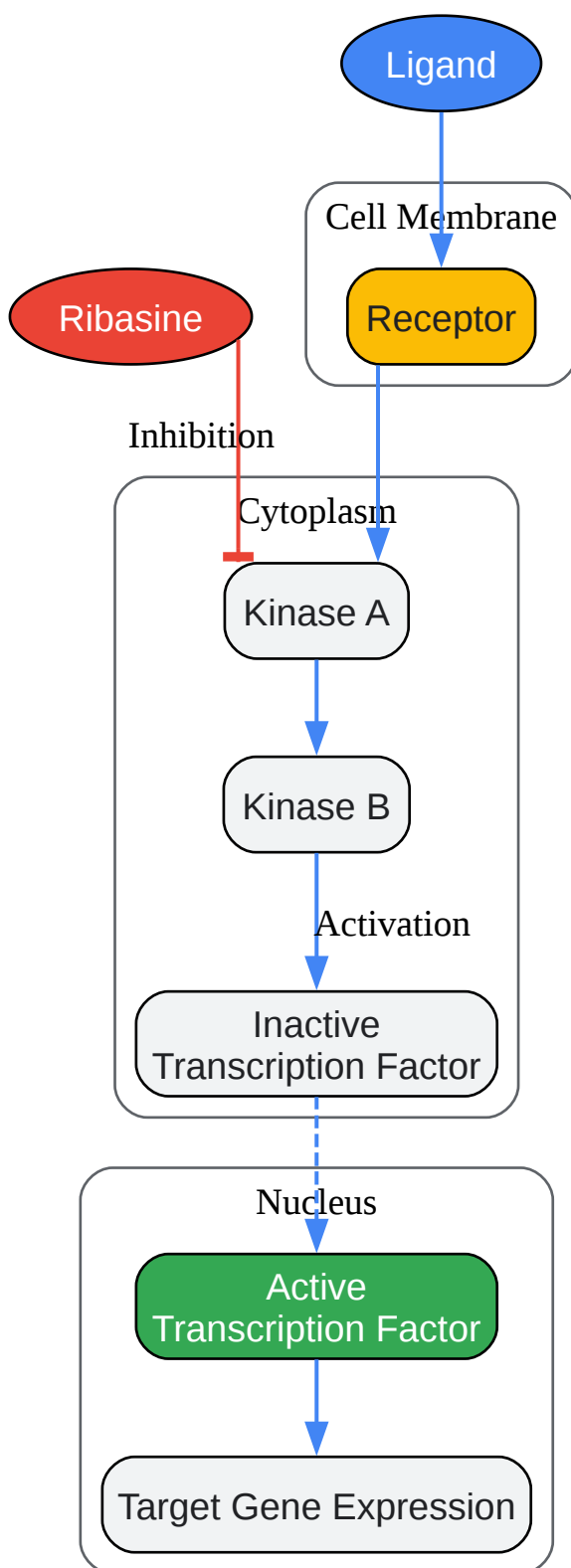
Parameter	Method	Value
Aqueous Solubility (pH 7.4)	Kinetic Solubility	5.2 $\mu\text{g/mL}$
LogP	Shake-Flask	2.8

Experimental Workflows and Signaling Pathways Diagrams



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Caption: General experimental workflow for the characterization of **Ribasine**.



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Caption: Hypothetical signaling pathway inhibited by **Ribasine**.

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